Methyl 3-hydroxy-5-methoxybenzoate
Overview
Description
Methyl 3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, the esterification reaction can be performed in a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-methoxy-5-oxo-benzoate.
Reduction: The ester functional group can be reduced to an alcohol, yielding 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-methoxy-5-oxo-benzoate.
Reduction: 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. In medicinal applications, it may modulate signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Methyl 3-hydroxy-5-methoxybenzoate can be compared with other similar compounds, such as:
- Methyl 2,4-dimethoxybenzoate
- Isopropyl 2,4-dimethoxybenzoate
- Methyl 2-hydroxy-3-methoxybenzoate
- Methyl (3,5-dimethoxyphenyl)acetate
- Methyl (2,5-dimethoxyphenyl)acetate
These compounds share similar structural features but differ in the position and number of methoxy and hydroxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFENBPJIWZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552953 | |
Record name | Methyl 3-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19520-74-2 | |
Record name | Methyl 3-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxy-5-methoxybenzoate in the synthesis of hericerin?
A1: this compound serves as a crucial starting material in the total synthesis of hericerin. [] The researchers utilized this compound as a key building block to construct the complex molecular structure of hericerin, a bioactive compound found in the edible mushroom Hericium erinaceum. This highlights the importance of this compound in organic synthesis and its potential in accessing natural products with medicinal properties.
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